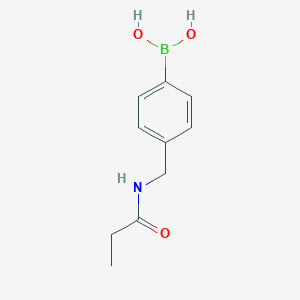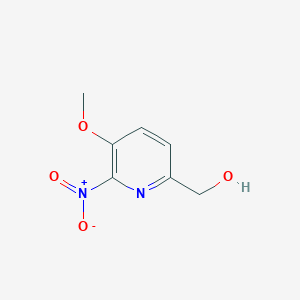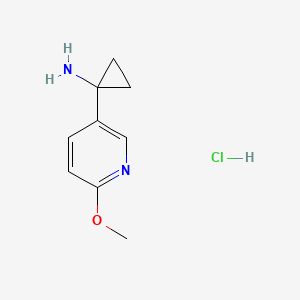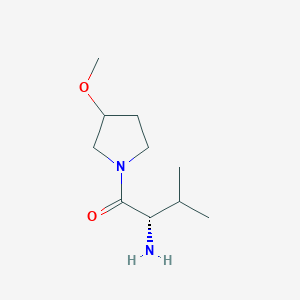
(S)-2-Amino-1-(3-methoxy-pyrrolidin-1-yl)-3-methyl-butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-1-(3-methoxy-pyrrolidin-1-yl)-3-methyl-butan-1-one is a chiral compound with a complex structure that includes an amino group, a methoxy-substituted pyrrolidine ring, and a methyl-butanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-1-(3-methoxy-pyrrolidin-1-yl)-3-methyl-butan-1-one typically involves multi-step organic reactions. One common approach is to start with a suitable precursor that can be functionalized to introduce the amino group and the methoxy-pyrrolidine ring. The reaction conditions often involve the use of protecting groups, catalysts, and specific solvents to achieve the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. Flow microreactor systems have been shown to be more efficient, versatile, and sustainable compared to traditional batch processes . These systems allow for precise control over reaction parameters, leading to higher yields and better product purity.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-1-(3-methoxy-pyrrolidin-1-yl)-3-methyl-butan-1-one can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carbonyl group in the butanone backbone can be reduced to form alcohol derivatives.
Substitution: The methoxy group on the pyrrolidine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the amino group may yield oxo derivatives, while reduction of the carbonyl group may produce alcohol derivatives.
Scientific Research Applications
(S)-2-Amino-1-(3-methoxy-pyrrolidin-1-yl)-3-methyl-butan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which (S)-2-Amino-1-(3-methoxy-pyrrolidin-1-yl)-3-methyl-butan-1-one exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (S)-2-Amino-1-(3-methoxy-pyrrolidin-1-yl)-3-methyl-butan-1-one include other chiral amino ketones and pyrrolidine derivatives. Examples include:
- ®-2-Amino-1-(3-methoxy-pyrrolidin-1-yl)-3-methyl-butan-1-one
- 2-Amino-1-(3-methoxy-pyrrolidin-1-yl)-3-phenyl-butan-1-one
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its chiral nature allows for enantioselective interactions in biological systems, making it valuable in the development of enantioselective drugs and catalysts.
Properties
Molecular Formula |
C10H20N2O2 |
|---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
(2S)-2-amino-1-(3-methoxypyrrolidin-1-yl)-3-methylbutan-1-one |
InChI |
InChI=1S/C10H20N2O2/c1-7(2)9(11)10(13)12-5-4-8(6-12)14-3/h7-9H,4-6,11H2,1-3H3/t8?,9-/m0/s1 |
InChI Key |
HQMGSIVIURSYHH-GKAPJAKFSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC(C1)OC)N |
Canonical SMILES |
CC(C)C(C(=O)N1CCC(C1)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



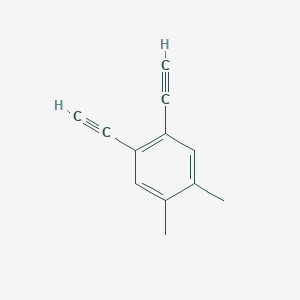
![[(1-propyl-1H-pyrazol-3-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11750601.png)
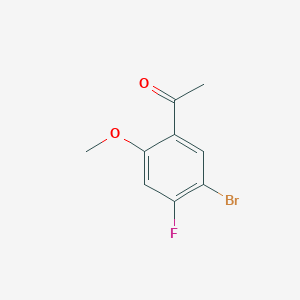
![1-[5-hydroxy-3-(hydroxymethyl)-2-methyl-2,3-dihydro-1H-indol-1-yl]ethan-1-one](/img/structure/B11750614.png)
![(3aS,6aR)-3a,6a-difluorohexahydropyrrolo[3,4-c]pyrrol-1(2H)-one](/img/structure/B11750629.png)
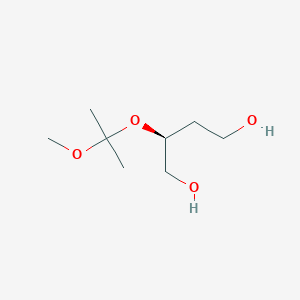

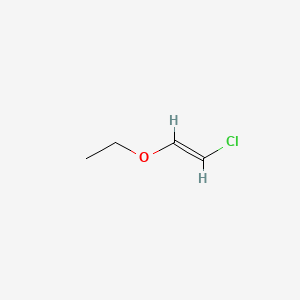
![{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11750667.png)
